

An In-Depth Technical Guide to THR-195518

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Compound of Interest

Compound Name: *THR-195518*

Cat. No.: *B1426059*

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Compound Identifier: **THR-195518** Molecular Formula: C₃₅H₄₂N₄O₅

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of **THR-195518**, the major and pharmacologically active metabolite of the long-acting muscarinic antagonist (LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2] **THR-195518** is formed primarily through the hydrolysis of Revefenacin.[1][2][3] While it possesses a lower binding affinity for the M₃ muscarinic receptor compared to its parent compound, its systemic exposure is significantly higher, making its characterization critical for understanding the complete pharmacological and safety profile of Revefenacin.[2][3][4] This guide details its metabolic generation, pharmacokinetic profile, receptor pharmacology, and the experimental methods used for its analysis.

Introduction and Background

THR-195518 is the primary active metabolite of Revefenacin, a nebulized LAMA approved for the treatment of COPD.[1][2][5] Revefenacin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (M₁-M₅), with a particular kinetic selectivity for the M₃ receptor subtype, leading to bronchodilation.[1] Following administration, Revefenacin is rapidly metabolized, primarily via hydrolysis, to form **THR-195518**. [1][2][3]

While Revefenacin is the targeted therapeutic agent, the systemic exposure to **THR-195518** is approximately 4- to 6-fold greater than that of the parent drug after inhaled administration in

COPD patients.[3] Consequently, a thorough understanding of **THRX-195518**'s properties is essential for a complete assessment of Revefenacin's clinical pharmacology.

Metabolism and Pharmacokinetics

The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide to a carboxylic acid, which results in the formation of **THRX-195518**. [3] This conversion occurs rapidly, with the time to peak plasma concentration (Tmax) of the metabolite often coinciding with that of Revefenacin, typically between 14 to 31 minutes post-nebulization.[3]

The metabolism is primarily mediated by enzymatic hydrolysis, with a minor role for cytochrome P450 enzymes.[1][6] Both Revefenacin and **THRX-195518** are eliminated predominantly through the hepatobiliary and fecal routes, with negligible renal excretion.[2][4] The terminal plasma elimination half-life for both the parent drug and **THRX-195518** is long, ranging from 23 to 58 hours in patients with COPD.[3]

The following tables summarize key pharmacokinetic parameters for **THRX-195518** following inhaled administration of single doses of Revefenacin in healthy subjects.

Table 1: Plasma Pharmacokinetic Parameters of **THRX-195518**. [4]

Parameter	Revefenacin 175 µg Dose	Revefenacin 700 µg Dose
Cmax (ng/mL)	Data not specified	Data not specified
AUC (ng·h/mL)	Data not specified	Data not specified
Tmax (min)	15	15

Note: Specific Cmax and AUC values were not provided in the excerpted text, but it was noted that exposure increased slightly more than dose-proportionally. Increasing the Revefenacin dose 4-fold resulted in a 5.0- to 5.5-fold increase in **THRX-195518** exposure.[6]

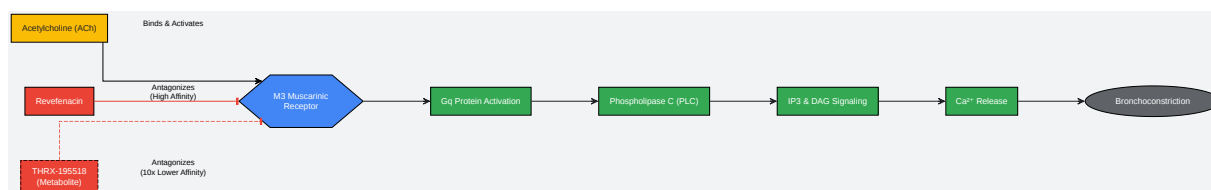
Table 2: Protein Binding and Elimination.

Compound	Human Plasma Protein Binding	Primary Route of Elimination
Revefenacin	71% ^[3]	Hepatic-biliary / Fecal ^{[2][4]}
THR-195518	58% ^[3]	Hepatic-biliary / Fecal ^{[2][4]}

Signaling Pathway and Mechanism of Action

THR-195518, like its parent compound, is a muscarinic antagonist. It acts by competitively inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle. This antagonism prevents the downstream signaling cascade that leads to calcium mobilization and smooth muscle contraction, thereby resulting in bronchodilation.^[1]

In vitro pharmacological studies have shown that **THR-195518** has a binding affinity for the M3 receptor that is approximately 10-fold lower than that of Revefenacin.^{[2][4][5]} Despite its lower potency, its significantly higher systemic concentration necessitates its consideration in the overall pharmacological effect. However, receptor occupancy analysis suggests that **THR-195518**'s contribution to systemic pharmacology is minimal compared to Revefenacin after inhaled administration.^{[2][4][5]}



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Caption: Competitive antagonism of the M3 receptor by Revefenacin and **THRX-195518**, blocking bronchoconstriction.

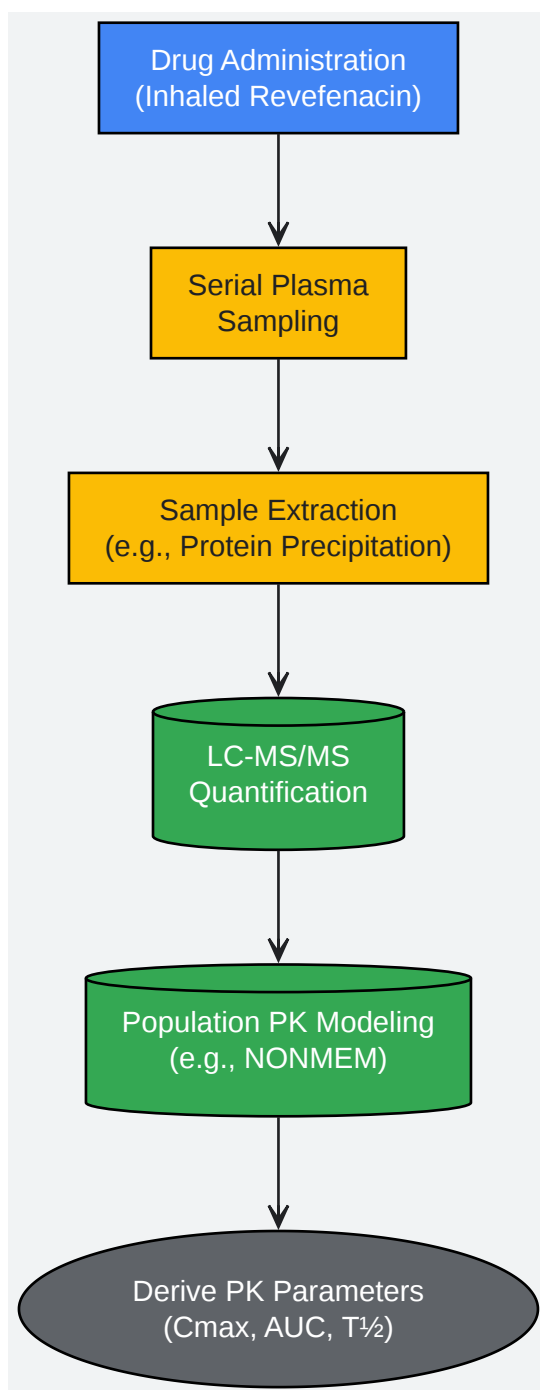
Experimental Protocols

The characterization of **THRX-195518** involves several key experimental methodologies.

Objective: To determine the concentration-time profiles of Revefenacin and **THRX-195518** in plasma.

Methodology:

- **Sample Collection:** Plasma samples are collected from subjects at predetermined time points following the administration of Revefenacin.
- **Sample Preparation:** Samples are processed, often involving protein precipitation or solid-phase extraction, to isolate the analytes.
- **Quantification:** Concentrations of Revefenacin and **THRX-195518** are measured using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.^[7]
- **Data Analysis:** The concentration-time data is analyzed using non-linear mixed-effects modeling (e.g., population PK analysis) to determine key pharmacokinetic parameters such as C_{max}, AUC, and half-life.^{[7][8]} A two-compartment model with first-order absorption and elimination is often used for Revefenacin, with **THRX-195518** parameters estimated sequentially.^{[7][8]}



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Caption: Standard workflow for the pharmacokinetic analysis of **THR-195518** from clinical samples.

Objective: To determine the binding affinity of **THR-195518** for muscarinic receptors relative to Revefenacin.

Methodology:

- **Receptor Preparation:** Membranes from cells expressing specific human muscarinic receptor subtypes (e.g., hM3) are prepared.
- **Competitive Binding:** The cell membranes are incubated with a radiolabeled ligand known to bind to the receptor (e.g., [^3H]-N-methylscopolamine).
- **Test Compound Addition:** Increasing concentrations of the test compounds (Revefenacin and **THRX-195518**) are added to displace the radioligand.
- **Measurement:** The amount of bound radioactivity is measured after separating bound from free radioligand (e.g., via filtration).
- **Data Analysis:** The data are used to calculate the inhibition constant (K_i) or IC_{50} value for each compound, providing a measure of binding affinity.

Conclusion

THRX-195518 is the principal and active metabolite of Revefenacin. Although it exhibits a lower affinity for the M3 muscarinic receptor than its parent drug, its formation is rapid and its systemic exposure is substantially higher. The comprehensive pharmacokinetic and pharmacodynamic profiling of **THRX-195518** is therefore indispensable for a complete understanding of the clinical safety and efficacy of Revefenacin therapy in patients with COPD. The analytical and modeling methodologies described herein represent the standard for characterizing this important metabolite in drug development.

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